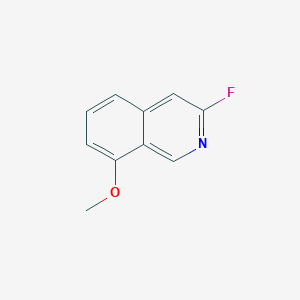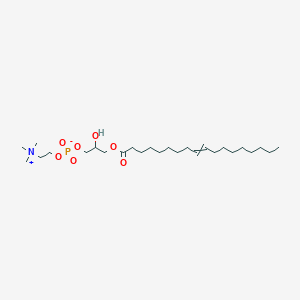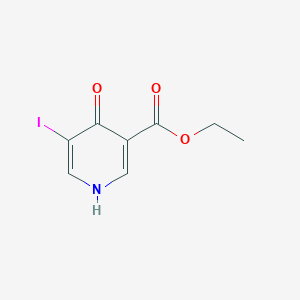![molecular formula C9H7ClN2O B13672762 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a chloro substituent at the 4-position and an ethanone group at the 2-position
准备方法
The synthesis of 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core. The chloro substituent is then introduced via a substitution reaction, and the ethanone group is added through an acylation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
化学反应分析
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
科学研究应用
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It can be used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of receptor tyrosine kinases, including colony-stimulating factor-1 receptor, c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3. These interactions disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
相似化合物的比较
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone can be compared with other similar compounds such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the chloro substituent.
1H-Pyrazolo[3,4-b]pyridines: Different heterocyclic core but similar applications in medicinal chemistry
Pyrrolopyrazine derivatives: Another class of heterocyclic compounds with similar synthetic approaches and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric properties that influence its reactivity and biological activity.
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
1-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)8-4-6-7(12-8)2-3-11-9(6)10/h2-4,12H,1H3 |
InChI 键 |
ZXYRUYBTZPBCED-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(N1)C=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)




![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)

